molecular formula C16H16N2O4 B2548948 (E)-N'-(4-hydroxybenzylidene)-3,4-dimethoxybenzohydrazide CAS No. 1396397-00-4

(E)-N'-(4-hydroxybenzylidene)-3,4-dimethoxybenzohydrazide

Cat. No.: B2548948
CAS No.: 1396397-00-4
M. Wt: 300.314
InChI Key: HPMDZXFWFSCFSH-LICLKQGHSA-N
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Description

(E)-N’-(4-hydroxybenzylidene)-3,4-dimethoxybenzohydrazide is an organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) attached to a hydrazine moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Scientific Research Applications

(E)-N’-(4-hydroxybenzylidene)-3,4-dimethoxybenzohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and antioxidant activities.

    Medicine: Explored for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.

    Industry: Utilized in the development of organic materials with specific electronic properties.

Mechanism of Action

Target of Action

(E)-N’-(4-hydroxybenzylidene)-3,4-dimethoxybenzohydrazide primarily targets the enzyme tyrosinase . Tyrosinase is a copper-containing enzyme that plays a crucial role in the regulation of the melanin pigment biosynthetic pathway . Melanin pigments are abundantly distributed in mammalian skin, hair, eyes, and the nervous system .

Mode of Action

(E)-N’-(4-hydroxybenzylidene)-3,4-dimethoxybenzohydrazide interacts with tyrosinase by inhibiting its enzymatic activity . It has been found to inhibit the enzymatic activity of tyrosinase more potently than kojic acid, a representative tyrosinase inhibitor . Furthermore, it shows competitive inhibitory action at the catalytic site of tyrosinase and has greater binding affinity at this site than kojic acid .

Biochemical Pathways

The compound affects the melanin pigment biosynthetic pathway by inhibiting the activity of tyrosinase . Tyrosinase is an enzyme that catalyzes the oxidation of phenols (such as tyrosine) and is involved in the production of melanin . By inhibiting tyrosinase, (E)-N’-(4-hydroxybenzylidene)-3,4-dimethoxybenzohydrazide can effectively reduce melanin synthesis .

Pharmacokinetics

Its ability to inhibit tyrosinase suggests that it may have good bioavailability in cells where this enzyme is present .

Result of Action

The primary result of the action of (E)-N’-(4-hydroxybenzylidene)-3,4-dimethoxybenzohydrazide is the inhibition of melanin synthesis. By inhibiting tyrosinase activity, it reduces the production of melanin, leading to a potential decrease in hyperpigmentation conditions such as chloasma, freckles, and senile lentigo .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks to human health and the environment. Specific safety and hazard information for “(E)-N’-(4-hydroxybenzylidene)-3,4-dimethoxybenzohydrazide” is not documented .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(4-hydroxybenzylidene)-3,4-dimethoxybenzohydrazide typically involves the condensation reaction between 4-hydroxybenzaldehyde and 3,4-dimethoxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

  • Dissolve 4-hydroxybenzaldehyde and 3,4-dimethoxybenzohydrazide in ethanol.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture to room temperature.
  • Filter the precipitated product and wash it with cold ethanol.
  • Dry the product under reduced pressure to obtain the pure compound.

Industrial Production Methods

While the laboratory synthesis of (E)-N’-(4-hydroxybenzylidene)-3,4-dimethoxybenzohydrazide is well-documented, industrial production methods may involve optimization of reaction conditions to increase yield and purity. This can include the use of catalysts, alternative solvents, and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(4-hydroxybenzylidene)-3,4-dimethoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the C=N bond can yield the corresponding amine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of ethers or esters, depending on the substituent introduced.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N’-(4-hydroxybenzylidene)-3,4-dimethoxybenzohydrazide can be compared with other hydrazones such as:
    • (E)-N’-(4-hydroxybenzylidene)benzohydrazide
    • (E)-N’-(4-hydroxybenzylidene)-4-methoxybenzohydrazide

Uniqueness

  • The presence of both hydroxyl and methoxy groups in (E)-N’-(4-hydroxybenzylidene)-3,4-dimethoxybenzohydrazide imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from other hydrazones that may lack these functional groups.

Properties

IUPAC Name

N-[(E)-(4-hydroxyphenyl)methylideneamino]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-21-14-8-5-12(9-15(14)22-2)16(20)18-17-10-11-3-6-13(19)7-4-11/h3-10,19H,1-2H3,(H,18,20)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMDZXFWFSCFSH-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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